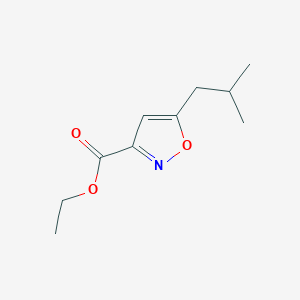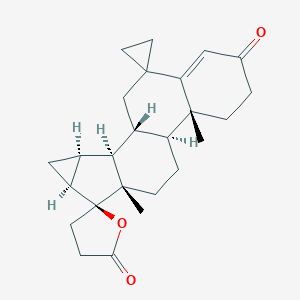
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as Memantine-EI, and it is a derivative of Memantine, which is a drug used to treat Alzheimer's disease. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Wirkmechanismus
The mechanism of action of Memantine-EI is not fully understood. However, it is believed to act as a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a crucial role in synaptic plasticity, learning, and memory. By blocking this receptor, Memantine-EI may help to protect neurons from excitotoxicity, which is a process that can lead to neuronal damage and death.
Biochemische Und Physiologische Effekte
Memantine-EI has been found to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, which is a neurotransmitter that plays a crucial role in learning and memory. It has also been found to decrease the release of glutamate, which is a neurotransmitter that can cause excitotoxicity. Memantine-EI has been found to have a neuroprotective effect, which may help to prevent neuronal damage and death.
Vorteile Und Einschränkungen Für Laborexperimente
Memantine-EI has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have a low toxicity profile, which makes it safe for use in laboratory experiments. However, Memantine-EI also has some limitations. It is a relatively new compound, and its properties are not fully understood. Further research is needed to fully elucidate its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on Memantine-EI. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to determine the efficacy of Memantine-EI in treating these diseases. Another potential application is in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that may make it a valuable compound for the treatment of these conditions. Further research is needed to fully understand its potential applications. Overall, Memantine-EI is a promising compound for scientific research, and further studies are needed to fully elucidate its properties and potential applications.
Synthesemethoden
The synthesis of 1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide is a complex process that involves several steps. The starting material for the synthesis is Memantine, which is reacted with ethyl iodide and a base to obtain the final product. The synthesis method has been optimized to ensure high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
Memantine-EI has been found to have various applications in scientific research. It has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has also been investigated for its potential use in the treatment of epilepsy and depression. Memantine-EI has been found to have unique properties that make it a valuable compound for research purposes.
Eigenschaften
CAS-Nummer |
102571-36-8 |
|---|---|
Produktname |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Molekularformel |
C17H32INO |
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
2-(1-adamantyloxy)propyl-ethyl-dimethylazanium;iodide |
InChI |
InChI=1S/C17H32NO.HI/c1-5-18(3,4)12-13(2)19-17-9-14-6-15(10-17)8-16(7-14)11-17;/h13-16H,5-12H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
DAEWYFHVVJQUMX-UHFFFAOYSA-M |
SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
Kanonische SMILES |
CC[N+](C)(C)CC(C)OC12CC3CC(C1)CC(C3)C2.[I-] |
Synonyme |
1-(3-(Dimethylamino)propoxy)adamantane ethyl iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



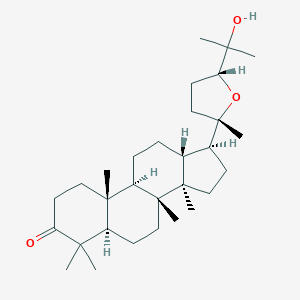


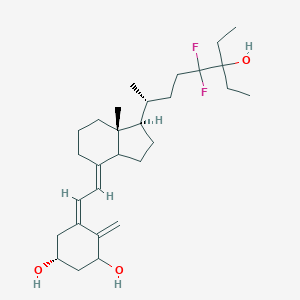
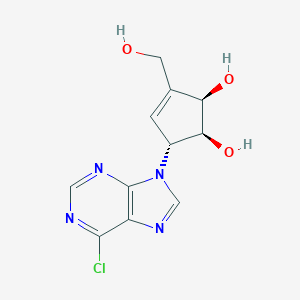
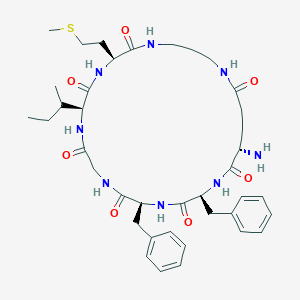
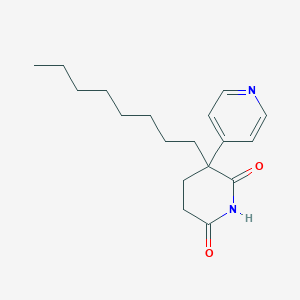
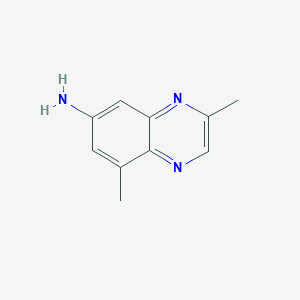
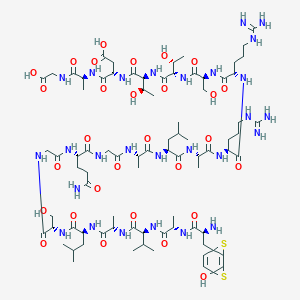
![(3E,5E,11E,13Z)-16-[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-2-methoxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B8793.png)
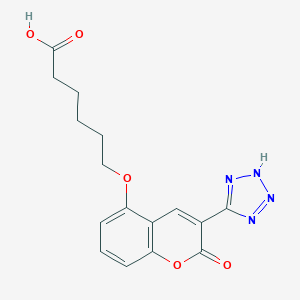
![(3E)-3-[[3-[(3,4-dichlorophenyl)sulfanylmethyl]-5-ethoxy-4-hydroxyphenyl]methylidene]oxolan-2-one](/img/structure/B8801.png)
